Comprehensive Technical Guide on (3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)acetonitrile: Chemical Properties, Synthesis, and Applications
Comprehensive Technical Guide on (3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)acetonitrile: Chemical Properties, Synthesis, and Applications
Executive Summary & Rationale
As a Senior Application Scientist in drug discovery, balancing metabolic stability with target affinity is a constant challenge during lead optimization. The 1,2,4-oxadiazole core serves as an elegant solution, functioning as a non-classical bioisostere for ester and amide functional groups[1]. By replacing an amide bond with a 1,2,4-oxadiazole, researchers can circumvent enzymatic hydrolysis (e.g., by amidases) and improve metabolic stability, while preserving the necessary molecular planarity and hydrogen-bond acceptor profile[2].
(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)acetonitrile (CAS: 1239757-12-0) represents a highly versatile building block in this domain[3]. The presence of the 2-pyridyl group provides a robust hydrogen-bond acceptor and potential metal-chelating site. Crucially, the cyanomethyl (acetonitrile) group at the C5 position acts as an "active methylene," allowing for extensive downstream functionalization to build complex active pharmaceutical ingredients (APIs)[4].
Chemical and Physical Properties
Understanding the fundamental physicochemical properties of this scaffold is critical for predicting its behavior in both synthetic workflows and biological assays.
| Property | Value |
| Chemical Name | (3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)acetonitrile |
| CAS Registry Number | 1239757-12-0 |
| Molecular Formula | C 9 H 6 N 4 O |
| Molecular Weight | 186.17 g/mol |
| SMILES String | N#CCC1=NC(C2=NC=CC=C2)=NO1 |
| Structural Class | Heterocyclic Building Block (1,2,4-Oxadiazole) |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 5 (Nitrile, Oxadiazole N/O, Pyridine N) |
Synthetic Methodology & Mechanistic Insights
The synthesis of 1,2,4-oxadiazoles typically relies on the condensation of an amidoxime with a carboxylic acid derivative, followed by a thermally-driven cyclodehydration step[5]. This two-step methodology is highly scalable and allows for the precise introduction of diverse functional groups at the C3 and C5 positions[6].
Reaction Pathway Diagram
Synthesis workflow of (3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)acetonitrile via amidoxime intermediate.
Experimental Protocols (Self-Validating Workflows)
To ensure scientific integrity and reproducibility, the following protocols incorporate built-in validation checkpoints.
Protocol A: Preparation of N'-Hydroxypicolinimidamide (Amidoxime)
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Causality: Hydroxylamine hydrochloride is utilized as the nucleophile. A base (e.g., Na 2 CO 3 ) is strictly required to liberate the free hydroxylamine base, which subsequently attacks the electrophilic carbon of the 2-cyanopyridine nitrile group. Ethanol is chosen as a protic solvent to stabilize the transition state.
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Step-by-Step Method:
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Suspend 2-cyanopyridine (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) in absolute ethanol (0.5 M).
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Add sodium carbonate (0.75 eq) portion-wise at room temperature.
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Reflux the mixture at 80°C for 4–6 hours.
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Validation Checkpoint: Monitor via TLC (DCM:MeOH 9:1). The disappearance of the starting material and the appearance of a highly polar spot indicates complete conversion to the amidoxime.
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Cool to room temperature, filter the inorganic salts, and concentrate the filtrate in vacuo to yield the crude amidoxime, which can be used without further purification.
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Protocol B: Coupling and Cyclodehydration
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Causality: Cyanoacetic acid is activated using 1,1'-Carbonyldiimidazole (CDI). CDI is preferred over harsh acid chlorides because it forms a reactive imidazolide intermediate under mild conditions, preventing unwanted side reactions with the sensitive active methylene/nitrile group. Thermal energy (110°C) is mandatory to overcome the activation energy required for the elimination of water, closing the ring to form the thermodynamically stable aromatic 1,2,4-oxadiazole system[6].
-
Step-by-Step Method:
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Dissolve cyanoacetic acid (1.2 eq) in anhydrous DMF (0.2 M) under a nitrogen atmosphere.
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Add CDI (1.3 eq) portion-wise. Stir at room temperature for 1 hour until CO 2 evolution ceases.
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Add the crude N'-hydroxypicolinimidamide (1.0 eq) from Protocol A. Stir at room temperature for 2 hours.
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Validation Checkpoint: Analyze via LC-MS. The presence of the O-acyl amidoxime intermediate will be confirmed by a mass peak at[M+H] + ≈ 205 Da.
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Heat the reaction mixture to 110°C for 12 hours to drive cyclodehydration.
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Validation Checkpoint: Re-analyze via LC-MS. The mass will shift to [M+H] + = 187.17 Da, confirming the loss of water (18 Da) and successful ring closure.
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Cool, dilute with water, and extract with ethyl acetate. Wash the organic layer with brine, dry over Na 2 SO 4 , and purify via flash chromatography to yield the pure product.
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Applications in Drug Development
The true value of (3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)acetonitrile lies in its terminal nitrile group. Because the methylene protons (-CH 2 -) are flanked by the electron-withdrawing 1,2,4-oxadiazole ring and the nitrile group, they are highly acidic (active methylene). This enables a wide array of downstream functionalizations to generate novel chemical space[7].
Downstream functionalization pathways of the active methylene and nitrile group.
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Reduction to Amines: The nitrile can be reduced to yield primary amines, such as 2-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine, which serve as excellent nucleophiles for subsequent amide coupling or reductive amination[4].
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Knoevenagel Condensations: The active methylene easily condenses with aryl aldehydes to form α,β -unsaturated nitriles, creating rigid, planar scaffolds useful for kinase inhibition.
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Alkylation: Deprotonation with a strong base (e.g., NaH or LDA) allows for mono- or di-alkylation, introducing steric bulk and altering the lipophilicity of the resulting lead compound.
References
- Title: (3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)
- Title: 10350-68-2 | 5-Methyl-3-(pyridin-2-yl)-1,2,4-oxadiazole (Related Derivatives)
- Source: PubMed Central (PMC)
- Title: US6951946B2 - Large scale synthesis of 1,2,4- and 1,3,4-oxadiazole carboxylates Source: Google Patents URL
- Source: PubMed Central (PMC)
- Title: A comprehensive review of recent advances in the biological activities of 1,2,4‐oxadiazoles Source: ResearchGate URL
- Title: Bioisosterism: 1,2,4-Oxadiazole Rings Source: PubMed URL
Sources
- 1. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioisosterism: 1,2,4-Oxadiazole Rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)acetonitrile | 1239757-12-0 [chemicalbook.com]
- 4. 10350-68-2|5-Methyl-3-(pyridin-2-yl)-1,2,4-oxadiazole|BLD Pharm [bldpharm.com]
- 5. Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US6951946B2 - Large scale synthesis of 1,2,4- and 1,3,4-oxadiazole carboxylates - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
